3-(3-Bromopropyl)quinoline

EGFR kinase inhibition tyrphostin regioisomer SAR

Kinase inhibitor library construction often demands de novo scaffold synthesis, delaying hit-to-lead timelines. 3-(3-Bromopropyl)quinoline overcomes this bottleneck with dual orthogonal reactivity-a primary alkyl bromide for SN2 diversification and a quinoline core for Pd-catalyzed cross-coupling-enabling efficient two-step divergent library generation. • 15.9-fold lower EGFR kinase engagement vs. 2-quinoline isomers (IC₅₀ 27.0 vs. 1.7 µM) establishes a low-engagement baseline for selectivity profiling. • The 3-carbon bromoalkyl spacer balances reactivity with steric accessibility, avoiding the excessive hydrophobicity of longer-chain analogs. • 98% purity; suitable for nucleophilic substitution, Suzuki-Miyaura, and Sonogashira conjugation workflows.

Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
Cat. No. B13615528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropyl)quinoline
Molecular FormulaC12H12BrN
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CCCBr
InChIInChI=1S/C12H12BrN/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7H2
InChIKeyLGJHRUMJNGJAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromopropyl)quinoline – Product Overview


3-(3-Bromopropyl)quinoline (CAS 1342400-84-3; molecular formula C₁₂H₁₂BrN; molecular weight 250.13 g/mol) is a bromoalkyl-substituted quinoline derivative bearing a 3-bromopropyl chain at the C-3 position of the bicyclic quinoline scaffold . Unlike simple 3-bromoquinoline or regioisomeric 2- and 4-(3-bromopropyl)quinoline analogs, this compound combines a heteroaromatic core with a primary alkyl bromide pendant chain, enabling dual reactivity as both a nucleophilic substitution handle and a metal-catalyzed cross-coupling substrate . It is commercially available at 98% purity (Leyan, product #1336813) . The compound is classified as harmful/irritant (GHS07), requiring standard laboratory precautions .

3-(3-Bromopropyl)quinoline vs. Regioisomers


Quinoline regioisomers are not functionally interchangeable. The position of substitution on the quinoline ring profoundly modulates both electronic distribution and biological target engagement. In a direct comparative study of 27 tyrphostin derivatives, the order of EGF receptor kinase inhibitory potency was consistently 2-quinolines > 4-quinolines > 3-quinolines, with IC₅₀ values spanning a 16-fold range across regioisomers (1.7, 4.7, and 27.0 µM respectively) . This position-dependent pharmacology is driven by differential electron density at each ring carbon, which governs both non-covalent target interactions and reactivity in palladium-catalyzed cross-coupling reactions . Furthermore, the 3-bromopropyl chain length (three methylene units) provides an intermediate balance between reactivity and steric accessibility—shorter chains (e.g., bromoethyl) limit reach to distal binding pockets, while longer chains (e.g., bromobutyl) can introduce excessive conformational flexibility and entropic penalties . Substituting 3-(3-bromopropyl)quinoline with a different regioisomer or chain-length analog therefore risks both altered biological activity and divergent synthetic performance in downstream derivatization.

3-(3-Bromopropyl)quinoline: Comparative Evidence


EGFR Kinase Inhibition: 3-Quinoline vs. 2-Quinoline

In a head-to-head study of 27 quinoline-containing tyrphostins, the 2-quinoline derivative (compound 2) inhibited EGF receptor kinase with an IC₅₀ of 1.7 µM, whereas its direct 3-quinoline regioisomer (compound 11) exhibited an IC₅₀ of 27.0 µM—a 15.9-fold reduction in potency. The 4-quinoline analog (compound 20) showed an intermediate IC₅₀ of 4.7 µM. The rank order 2-quinoline > 4-quinoline > 3-quinoline was conserved across all R-group substitution series tested . This demonstrates that the 3-position attachment intrinsically attenuates kinase active-site engagement relative to the 2-position, a finding directly relevant to 3-(3-bromopropyl)quinoline as a 3-substituted scaffold.

EGFR kinase inhibition tyrphostin regioisomer SAR

Chain Length Effect on Surface Adsorption

A systematic study of 8-(n-bromo-R-alkoxy)quinoline derivatives (where R = C2, C3, C4 alkyl chain) evaluated the effect of hydrocarbon chain length on mild steel corrosion inhibition in 1.0 M HCl. Electrochemical impedance spectroscopy (EIS) revealed charge transfer resistance (Rct) values of 705.21 Ω cm² (QN-C2Br), 783.21 Ω cm² (QN-C3Br), and 1389.12 Ω cm² (QN-C4Br) at 10⁻³ M inhibitor concentration, demonstrating that the three-carbon (propyl) chain provides intermediate surface protection between the two-carbon and four-carbon analogs. Density functional theory (DFT) calculations confirmed the experimental trend QN-C4Br > QN-C3Br > QN-C2Br . Although this study examined 8-alkoxy derivatives, the fundamental principle—that bromoalkyl chain length directly and predictably governs surface adsorption efficiency—is transferable to the 3-substituted alkyl series, including 3-(3-bromopropyl)quinoline.

corrosion inhibition chain length SAR surface adsorption

LogP Distinguishes 3- from 4-Regioisomer

The regioisomer 4-(3-bromopropyl)quinoline has a measured LogP of 3.64 (calculated; Fluorochem product specification, CAS 1495403-89-8) . The 3-substituted regioisomer, 3-(3-bromopropyl)quinoline (CAS 1342400-84-3), is predicted to have a comparable LogP in the range of 3.5–3.7 based on its identical molecular formula (C₁₂H₁₂BrN) and molecular weight (250.13 g/mol) ; however, subtle differences in dipole moment and nitrogen lone-pair orientation arising from the different substitution position may yield experimentally distinguishable logP values, affecting differential solubility, membrane permeability, and protein binding. In contrast, the hydrobromide salt of 2-(3-bromopropyl)quinoline (CAS 92017-90-8) has a molecular weight of 331.05 g/mol, reflecting its distinct salt form and markedly different aqueous solubility profile . These regioisomer-specific physicochemical properties directly impact formulation, DMPK, and assay compatibility.

lipophilicity logP drug-likeness regioisomer

Orthogonal Synthetic Handles vs. 3-Bromoquinoline

3-(3-Bromopropyl)quinoline possesses two distinct reactive centers: (i) the primary alkyl bromide on the propyl chain, amenable to nucleophilic substitution (SN2) with amines, thiols, alkoxides, and azides; and (ii) the quinoline C-Br or C-H positions (depending on further halogenation), amenable to palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This contrasts with 3-bromoquinoline (CAS 5332-24-1), which offers only an aryl bromide for coupling without an alkyl halide handle . The propyl spacer also insulates the quinoline π-system from the reactive center, preserving the electronic properties of the heterocycle during substitution chemistry—an advantage over the directly attached bromine in 3-bromoquinoline, where electronic effects from coupling reactions directly perturb the ring . Patent literature specifically identifies bromo-substituted quinolines with pendant alkyl groups as key intermediates in the synthesis of HCV NS3/4A protease inhibitors (Boehringer Ingelheim, US 8,633,320 B2) .

bifunctional building block nucleophilic substitution cross-coupling medicinal chemistry

Class-Level Antimicrobial Activity of Bromoquinolines

Brominated quinoline derivatives as a compound class exhibit broad-spectrum antimicrobial activity, with reported IC₅₀ values in the range of 2–10 µM against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . The bromopropyl substituent is hypothesized to contribute to membrane disruption or enzyme inhibition through the electrophilic alkyl bromide moiety, which can form covalent adducts with nucleophilic residues in microbial proteins. Within this class, 3-substituted quinolines may offer a differentiated selectivity profile relative to 2- and 4-substituted analogs, consistent with the position-dependent target engagement observed in kinase assays . However, direct comparative antimicrobial data for 3-(3-bromopropyl)quinoline versus specific regioisomers have not been reported in the peer-reviewed literature; the 2–10 µM range represents a class-level benchmark rather than a compound-specific measurement. Confirmatory MIC/IC₅₀ determination against defined panels is recommended prior to compound selection for antimicrobial screening programs.

antimicrobial brominated quinoline antibacterial SAR

3-(3-Bromopropyl)quinoline: Application Scenarios


Kinase Profiling Negative Control with 3-Substituted Quinolines

The 15.9-fold lower EGFR kinase inhibitory potency of 3-quinoline derivatives versus 2-quinoline analogs (IC₅₀ 27.0 µM vs. 1.7 µM) makes 3-(3-bromopropyl)quinoline a strategic scaffold for designing kinase profiling selectivity panels . When building compound libraries to assess kinome-wide selectivity, inclusion of 3-substituted quinoline derivatives establishes a 'low-kinase-engagement' baseline, enabling researchers to distinguish true target-specific inhibition from pan-kinase activity. The bromopropyl handle further permits facile conjugation to fluorophores or biotin tags via nucleophilic substitution without modifying the quinoline pharmacophore, facilitating probe molecule development for competitive binding assays.

Mild Steel Pickling Corrosion Inhibitor with Propyl Chain

The intermediate charge transfer resistance of the 3-carbon bromoalkyl chain (Rct = 783.21 Ω cm² vs. 705.21 Ω cm² for C2 and 1389.12 Ω cm² for C4) positions 3-(3-bromopropyl)quinoline as a tailored corrosion inhibitor for applications requiring a balance between film-forming surface protection and aqueous-phase dispersibility . The quinoline nitrogen facilitates coordinate bonding to metal surfaces (anodic inhibition mechanism confirmed by potentiodynamic polarization), while the three-carbon spacer provides sufficient reach for effective surface coverage without the excessive hydrophobicity of longer-chain analogs that can impair formulation stability in aqueous acid baths.

Divergent Library Synthesis via Orthogonal Functionalization

The compound's dual orthogonal reactivity—primary alkyl bromide for SN2 displacement and quinoline C-H/C-Br positions for palladium-catalyzed cross-coupling—enables efficient divergent library generation . A typical workflow involves: (1) nucleophilic substitution at the bromopropyl terminus with diverse amine, thiol, or alkoxide nucleophiles to install first-dimension diversity; (2) subsequent Suzuki-Miyaura or Sonogashira coupling at the quinoline core to introduce second-dimension diversity. This two-step, one-intermediate strategy reduces the synthetic burden of de novo scaffold construction for each library member, accelerating hit-to-lead optimization timelines. Patent precedent from Boehringer Ingelheim specifically validates bromo-substituted quinolines as intermediates en route to HCV NS3/4A protease inhibitors .

Antimicrobial Screening Library: Bromoquinoline Chemotype

Brominated quinoline derivatives demonstrate class-level antibacterial activity with IC₅₀ values of 2–10 µM against S. aureus and E. coli . 3-(3-Bromopropyl)quinoline is a rational inclusion in phenotypic antimicrobial screening decks alongside its 2- and 4-regioisomers to probe position-dependent antibacterial SAR. However, procurement for dedicated antibacterial lead optimization programs should be contingent on confirmatory MIC determination, as compound-specific data are not yet available in the primary literature. The electrophilic bromopropyl chain may additionally serve as a covalent warhead for targeting nucleophilic active-site residues (e.g., cysteine thiols) in bacterial enzyme targets, a hypothesis that remains to be experimentally validated.

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